1-(4-Methoxy-2-methyl-phenyl)-propylamine hydrochloride
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Overview
Description
1-(4-Methoxy-2-methyl-phenyl)-propylamine hydrochloride is an organic compound that belongs to the class of phenylpropylamines It is characterized by the presence of a methoxy group and a methyl group attached to the benzene ring, along with a propylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-2-methyl-phenyl)-propylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-2-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to reductive amination with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-2-methyl-phenyl)-propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(4-Methoxy-2-methyl-phenyl)-propylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2-methyl-phenyl)-propylamine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-propylamine hydrochloride
- 1-(4-Methylphenyl)-propylamine hydrochloride
- 1-(4-Ethoxy-2-methylphenyl)-propylamine hydrochloride
Uniqueness
1-(4-Methoxy-2-methyl-phenyl)-propylamine hydrochloride is unique due to the presence of both a methoxy and a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different pharmacological profiles and applications compared to similar compounds.
Properties
CAS No. |
2205505-33-3 |
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Molecular Formula |
C11H18ClNO |
Molecular Weight |
215.72 g/mol |
IUPAC Name |
1-(4-methoxy-2-methylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-4-11(12)10-6-5-9(13-3)7-8(10)2;/h5-7,11H,4,12H2,1-3H3;1H |
InChI Key |
CDOQOYXFSYZXOW-UHFFFAOYSA-N |
SMILES |
CCC(C1=C(C=C(C=C1)OC)C)N.Cl |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)OC)C)N.Cl |
Origin of Product |
United States |
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